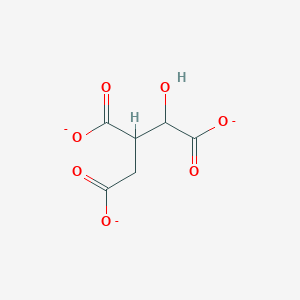
1-Hydroxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocitrate(3-) is propan-1-ol with a hydrogen at each of the 3 carbon positions substituted with a carboxylate group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an isocitrate(2-).
Applications De Recherche Scientifique
Food Industry
Preservative and Acidulant
- Citric acid is widely utilized as a preservative in food products due to its ability to inhibit microbial growth and enhance flavor. It is particularly effective in canned foods and beverages, preventing spoilage and extending shelf life .
- As an acidulant , it adjusts the pH of food products, improving taste and stability. Common applications include soft drinks, candies, and dairy products .
Flavor Enhancer
- Citric acid serves as a natural flavoring agent in various culinary applications. It is often used in seasoning blends, ice creams, and fruit juices to provide a tart flavor profile .
Nutritional Supplement
- In dietary supplements, citric acid is employed to enhance the bioavailability of minerals through the formation of citrate salts. This property makes it valuable in formulations aimed at improving mineral absorption .
Pharmaceuticals
Metabolite Role
- Citric acid functions as a metabolite in human physiology and is essential for cellular respiration. It plays a critical role in the Krebs cycle, facilitating energy production from carbohydrates and fats .
Buffering Agent
- In pharmaceutical formulations, citric acid acts as a buffering agent to maintain pH stability in various medications. This is crucial for ensuring the efficacy and safety of active ingredients .
Antioxidant Properties
- The compound exhibits antioxidant properties that can protect against oxidative stress in biological systems. This attribute is particularly beneficial in formulations designed to combat aging or oxidative damage .
Cosmetics and Personal Care
Skin Care Applications
- Citric acid is an active ingredient in many skin care products due to its ability to exfoliate dead skin cells and promote cell turnover. It is commonly found in chemical peels and anti-aging formulations .
- Its pH-adjusting properties help stabilize cosmetic formulations while enhancing product performance .
Hair Care Products
- In hair care formulations, citric acid helps remove buildup from styling products and enhances the efficacy of shampoos and conditioners by adjusting pH levels .
Industrial Applications
Chelating Agent
- Citric acid's chelating properties make it an effective agent for binding metal ions in industrial processes. It is widely used in cleaning products to remove limescale from machinery and surfaces .
Polymer Production
- The compound has been explored for use in the synthesis of biodegradable polymers. For instance, tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate has been synthesized from citric acid for application in rigid polyurethane foams . This compound was shown to enhance compressive strength without affecting density or thermal conductivity.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Food Preservation | Ataman Chemicals | Demonstrated effectiveness as a preservative in canned foods; inhibits microbial growth effectively. |
| Pharmaceutical Formulation | PubChem | Highlighted role as a buffering agent; critical for maintaining pH stability in medications. |
| Cosmetic Formulations | De Gruyter | Investigated use in skin care; effective exfoliant promoting cell turnover. |
| Industrial Cleaning | Ataman Chemicals | Found to be effective at removing hard water stains without scrubbing; enhances cleaning efficiency. |
Propriétés
Formule moléculaire |
C6H5O7-3 |
|---|---|
Poids moléculaire |
189.1 g/mol |
Nom IUPAC |
1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3 |
Clé InChI |
ODBLHEXUDAPZAU-UHFFFAOYSA-K |
SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















